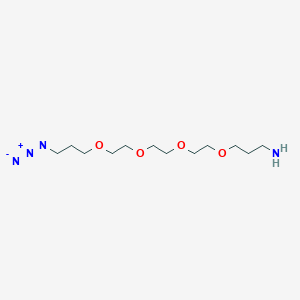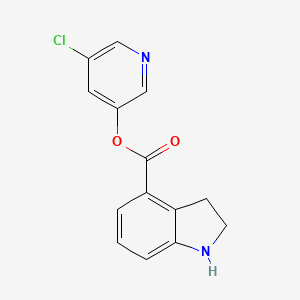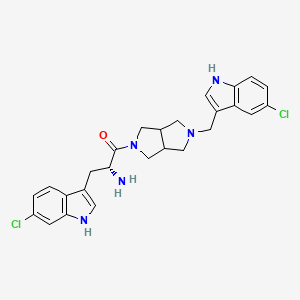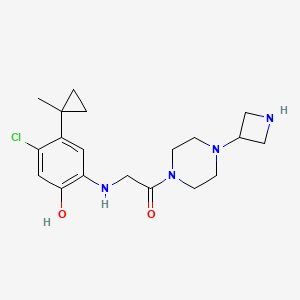
Azido-C1-PEG4-C3-NH2
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Azido-C1-PEG4-C3-NH2 is a polyethylene glycol-based linker used in the synthesis of proteolysis targeting chimeras (PROTACs). This compound contains an azide group, which allows it to participate in click chemistry reactions, specifically copper-catalyzed azide-alkyne cycloaddition (CuAAC) and strain-promoted alkyne-azide cycloaddition (SPAAC) .
准备方法
Synthetic Routes and Reaction Conditions
Azido-C1-PEG4-C3-NH2 is synthesized through a series of chemical reactions involving the introduction of an azide group into a polyethylene glycol (PEG) chain. The synthesis typically involves the following steps:
PEGylation: The initial step involves the attachment of a PEG chain to a suitable starting material.
Azidation: The PEGylated compound is then reacted with sodium azide to introduce the azide group.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. Key factors include temperature control, reaction time, and the use of appropriate solvents and catalysts .
化学反应分析
Types of Reactions
Azido-C1-PEG4-C3-NH2 primarily undergoes click chemistry reactions, including:
Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): This reaction involves the formation of a triazole ring by reacting the azide group with an alkyne in the presence of a copper catalyst.
Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC): This reaction occurs without the need for a copper catalyst and involves the reaction of the azide group with a strained alkyne.
Common Reagents and Conditions
CuAAC: Requires a copper catalyst, typically copper sulfate, and a reducing agent such as sodium ascorbate.
Major Products Formed
The major products formed from these reactions are triazole-linked compounds, which are useful in various applications, including bioconjugation and drug development .
科学研究应用
Azido-C1-PEG4-C3-NH2 has a wide range of applications in scientific research:
作用机制
Azido-C1-PEG4-C3-NH2 exerts its effects through click chemistry reactions. The azide group reacts with alkyne-containing molecules to form stable triazole linkages. In the context of PROTACs, this compound serves as a linker that connects a ligand for an E3 ubiquitin ligase to a ligand for the target protein. This facilitates the ubiquitination and subsequent degradation of the target protein by the proteasome .
相似化合物的比较
Similar Compounds
Azido-C1-PEG3-C3-NH2: Another PEG-based linker with a shorter PEG chain.
Azido-PEG-acid: A PEG linker with an azide group and a carboxylic acid functional group.
Azido-PEG-NHS ester: A PEG linker with an azide group and an N-hydroxysuccinimide ester functional group.
Uniqueness
Azido-C1-PEG4-C3-NH2 is unique due to its specific PEG chain length and functional groups, which provide optimal properties for use in PROTAC synthesis and click chemistry reactions. Its versatility and stability under various conditions make it a valuable tool in scientific research and industrial applications .
属性
分子式 |
C12H26N4O4 |
|---|---|
分子量 |
290.36 g/mol |
IUPAC 名称 |
3-[2-[2-[2-(3-azidopropoxy)ethoxy]ethoxy]ethoxy]propan-1-amine |
InChI |
InChI=1S/C12H26N4O4/c13-3-1-5-17-7-9-19-11-12-20-10-8-18-6-2-4-15-16-14/h1-13H2 |
InChI 键 |
DLTOXNGIUFGLFF-UHFFFAOYSA-N |
规范 SMILES |
C(CN)COCCOCCOCCOCCCN=[N+]=[N-] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![N-[(E,2R,3S)-1,3-dihydroxyoctadec-4-en-2-yl]tetracosanamide](/img/structure/B15073904.png)

![1-[7-[[2-[4-(4-ethylpiperazin-1-yl)anilino]pyridin-4-yl]amino]-2,3-dihydroindol-1-yl]ethanone](/img/structure/B15073916.png)
![[(1S)-6-(3-fluorophenyl)sulfonyl-1,2,3,4-tetrahydronaphthalen-1-yl]methylurea](/img/structure/B15073925.png)
![8-Oxabicyclo[3.2.1]octan-3-ol, 3-[6-[(3R)-3-methyl-4-morpholinyl]-1-(1H-pyrazol-3-yl)-1H-pyrazolo[3,4-b]pyridin-4-yl]-, (3-endo)-](/img/structure/B15073927.png)


![1,5-dimethyl-~{N}-[(1~{R})-2-(methylamino)-1-(oxan-4-yl)-2-oxidanylidene-ethyl]-6-oxidanylidene-~{N}-[(2~{S})-2-phenyl-2-pyridin-2-yl-ethyl]pyridine-3-carboxamide](/img/structure/B15073949.png)
![9-fluoro-N-(furan-2-ylmethyl)-7-hydroxy-3-methyl-5-oxo-2,3-dihydro-1H,5H-pyrido[3,2,1-ij]quinoline-6-carboxamide](/img/structure/B15073950.png)
![[(3S,10R,13S)-10,13-dimethyl-17-pyridin-3-yl-2,3,4,7,8,9,11,12,14,15-decahydro-1H-cyclopenta[a]phenanthren-3-yl] acetate](/img/structure/B15073958.png)
![N-[4-(3-chloro-4-fluoroanilino)-7-(2-morpholin-4-ylethoxy)quinazolin-6-yl]prop-2-enamide](/img/structure/B15073962.png)

![Disodium heptahydrate 3-amino-1-hydroxy-1-[(oxidophosphonoyl)oxy]propyl phosphonate](/img/structure/B15073968.png)
